Macrocyclic Constraint Confers ~10-Fold Potency Gain Over Linear K6A1 Peptide
In a direct head-to-head comparison, the macrocycle-constrained mcK6A1 was approximately 10 times more potent than its linear counterpart K6A1 in prolonging the lag time of Aβ42 aggregation, as measured by Thioflavin T (ThT) fluorescence assay [1]. The linear peptide K6A1 (sequence TLWYK) was predominantly unstructured in solution, requiring a conformational change to form an extended β-strand upon binding, thereby incurring an entropy penalty. The chemical scaffold in mcK6A1 pre-organizes the peptide into the β-strand conformation, eliminating this penalty and substantially enhancing inhibitory potency [1].
| Evidence Dimension | Potency in prolonging Aβ42 aggregation lag time (ThT assay) |
|---|---|
| Target Compound Data | mcK6A1: ~10-fold more potent than free K6A1; achieves 7–10-fold increase in lag time at 0.2 molar equivalence to Aβ42 monomer |
| Comparator Or Baseline | Free linear K6A1 peptide (same TLWYK sequence, no macrocyclic scaffold); baseline potency defined as 1× |
| Quantified Difference | ~10-fold potency enhancement conferred by macrocyclic constraint |
| Conditions | ThT fluorescence assay; 30 μM pre-disaggregated Aβ42, 10 μM ThT, PBS buffer, 37°C, quiescent incubation; inhibitor tested at sub-stoichiometric concentrations down to 0.2 molar equivalence [1] |
Why This Matters
This direct comparison isolates the contribution of the macrocyclic scaffold—the defining structural feature of mcK6A1—and demonstrates that the linear peptide alone is insufficient for potent inhibition, making mcK6A1 the necessary procurement choice when sub-stoichiometric potency is required.
- [1] Lu J, Cao Q, Wang C, Zheng J, Luo F, Xie J, Li Y, Ma X, He L, Eisenberg D, Nowick J, Jiang L, Li D. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Front Mol Neurosci. 2019 Mar 4;12:54. doi: 10.3389/fnmol.2019.00054. View Source
